4-Bromo-2,3-dichlorobenzyl alcohol

描述

Significance of Halogenated Aromatic Alcohols in Contemporary Organic Chemistry

Halogenated aromatic alcohols are a class of compounds that hold considerable importance in modern organic chemistry. The incorporation of halogen atoms—fluorine, chlorine, bromine, or iodine—into an aromatic alcohol structure dramatically influences the molecule's electronic properties, reactivity, and biological interactions. ncert.nic.in These compounds serve as crucial building blocks and versatile intermediates for synthesizing a wide range of more complex organic molecules. ncert.nic.in

The presence of halogens can enhance the therapeutic potential of a molecule, and as a result, halogenated compounds are well-represented in pharmaceuticals and agrochemicals. nih.gov For instance, the chlorine-containing antibiotic chloramphenicol (B1208) is effective against typhoid fever, and the synthetic compound chloroquine (B1663885) is a well-known antimalarial drug. ncert.nic.in Halogenation provides a synthetic "handle," allowing chemists to introduce other functional groups through reactions like nucleophilic substitution or cross-coupling, thereby constructing complex molecular architectures. nih.govchemistrywithdrsantosh.com The specific type of halogen and its position on the aromatic ring can fine-tune the molecule's properties, making these compounds a subject of significant interest in the development of new functional materials and bioactive agents. researchgate.net

Overview of Benzyl (B1604629) Alcohol Scaffold Functionalization

The benzyl alcohol scaffold is a fundamental structure in organic chemistry, consisting of a benzene (B151609) ring attached to a hydroxymethyl group (-CH2OH). Functionalization of this scaffold involves modifying its structure to create new derivatives with desired properties. A key strategy in this area is the selective oxidation of the benzylic C-H bonds to introduce new functional groups. acs.org However, controlling this oxidation to yield the alcohol without proceeding to the corresponding aldehyde or carboxylic acid can be challenging. acs.orgmdpi.com

Recent methodologies have focused on developing selective oxidation techniques. For example, using specific oxidants like bis(methanesulfonyl) peroxide allows for the mono-oxidation of alkylated benzenes to selectively produce benzylic alcohols. acs.org Furthermore, the hydroxyl group of the benzyl alcohol can act as a directing group, influencing the position of subsequent reactions on the aromatic ring. Research into ortho-halogenation, for example, shows how the OH group can interact with a nearby halogen, affecting the molecule's conformation and aggregation preferences. rsc.org These functionalization strategies are critical for transforming simple benzyl alcohols into high-value, complex molecules for various applications. researcher.life

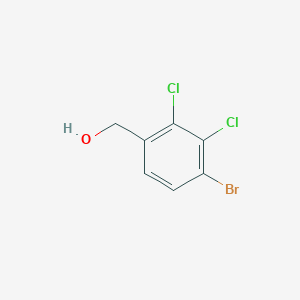

Structural Context of 4-Bromo-2,3-dichlorobenzyl alcohol within Halogenated Aromatics

This compound is a polyhalogenated aromatic compound. Its structure features a benzyl alcohol core heavily substituted with three halogen atoms: a bromine atom at position 4 and two chlorine atoms at positions 2 and 3 of the benzene ring. This specific substitution pattern defines its chemical identity and influences its physical and reactive properties.

While specific experimental data for this compound is not widely available in published literature, its fundamental properties can be calculated. These calculated values provide a baseline for its chemical identity.

Table 1: Calculated Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₇H₅BrCl₂O |

| Molar Mass | 255.93 g/mol |

| IUPAC Name | (4-Bromo-2,3-dichlorophenyl)methanol |

The compound fits within a broad class of halogenated benzyl alcohols used as synthetic intermediates. Its reactivity is shaped by the interplay of the electron-withdrawing effects of the chlorine and bromine atoms on the aromatic ring and the presence of the reactive hydroxyl group. To provide context, the properties of several related, simpler halogenated benzyl alcohols are well-documented.

Table 2: Comparison of this compound with Related Compounds

| Compound Name | Chemical Formula | Molar Mass (g/mol) | Key Structural Difference |

|---|---|---|---|

| 4-Bromobenzyl alcohol nih.gov | C₇H₇BrO | 187.03 | Single bromine substitution |

| 2,4-Dichlorobenzyl alcohol wikipedia.org | C₇H₆Cl₂O | 177.02 | Two chlorine substitutions |

| 4-Bromo-2-fluorobenzyl alcohol | C₇H₆BrFO | 205.02 | Substituted with bromine and fluorine |

| 4-Bromo-2,6-difluorobenzyl alcohol epa.gov | C₇H₅BrF₂O | 223.01 | Substituted with bromine and two fluorines |

| This compound | C₇H₅BrCl₂O | 255.93 | Target compound with bromine and two chlorines |

This structural comparison highlights how this compound is a more complex member of this family, with its properties being influenced by the cumulative electronic effects of three halogen substituents. General synthetic routes for such compounds often involve the reduction of the corresponding benzoic acid or the hydrolysis of the corresponding benzyl halide. chemicalbook.comgoogle.com The transformation of the hydroxyl group into a halide is a common synthetic step, often achieved using reagents like phosphorus trihalides or thionyl chloride. chemistrywithdrsantosh.comchemguide.co.uk

Structure

3D Structure

属性

IUPAC Name |

(4-bromo-2,3-dichlorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVBTQKPMMBSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CO)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 4 Bromo 2,3 Dichlorobenzyl Alcohol

Oxidation Reactions of the Benzyl (B1604629) Alcohol Moiety

The primary alcohol group of 4-Bromo-2,3-dichlorobenzyl alcohol is susceptible to oxidation, yielding either the corresponding aldehyde or carboxylic acid, depending on the reagents and reaction conditions employed. The choice of oxidant is critical for achieving selectivity.

The selective oxidation of primary benzyl alcohols to aromatic aldehydes is a fundamental transformation in organic synthesis. This requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. vedantu.comchemguide.co.uk For this compound, this transformation would yield 4-Bromo-2,3-dichlorobenzaldehyde (B2790556). While specific studies on this exact molecule are not prevalent in readily available literature, a variety of established methods for the oxidation of substituted benzyl alcohols are applicable.

Common reagents for this conversion include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and conditions for Swern or Swern-type oxidations. libretexts.orgchemistrysteps.com For example, PCC is known to oxidize primary alcohols to aldehydes efficiently, halting the reaction at the aldehyde stage. libretexts.org Similarly, DMP offers a mild and effective alternative with the advantage of requiring less rigorous, non-acidic conditions. libretexts.org Copper-based catalytic systems in the presence of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a suitable co-oxidant like oxygen (from air) have also proven highly effective for the chemoselective oxidation of various substituted benzyl alcohols. nih.govorganic-chemistry.org

Research on analogous compounds, such as the synthesis of 4-bromobenzaldehyde (B125591) from 4-bromobenzyl bromide (which involves a hydrolysis step to the alcohol followed by oxidation), illustrates the feasibility of such transformations. orgsyn.org The synthesis of 2,3-dichlorobenzaldehyde (B127699) from 2,3-dichlorotoluene (B105489) also proceeds through an intermediate that is effectively a protected form of the benzyl alcohol. chemicalbook.com

Table 1: Selected Methods for the Oxidation of Substituted Benzyl Alcohols to Aromatic Aldehydes

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Primary Alcohols (General) | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Room Temperature | Aldehyde | High | libretexts.org |

| Primary Alcohols (General) | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Room Temperature | Aldehyde | High | libretexts.org |

| 4-Bromobenzyl alcohol | Oxone, cat. Potassium 2-iodo-5-methylbenzenesulfonate | Acetonitrile | 70 °C, 5 h | 4-Bromobenzaldehyde | 94% | orgsyn.org |

| 2-Aminobenzyl alcohols | CuI, TEMPO, DMAP, O₂ (balloon) | Acetonitrile | Room Temperature | 2-Amino Aldehydes | Good to Excellent | nih.gov |

| Benzyl alcohol | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane (CH₂Cl₂) | -78 °C to Room Temp. | Benzaldehyde | High | vedantu.comtubitak.gov.tr |

Further oxidation of the benzyl alcohol group, past the aldehyde stage, results in the formation of the corresponding aromatic carboxylic acid. This transformation typically requires stronger oxidizing agents or more forcing reaction conditions than those used for aldehyde synthesis. chemguide.co.uk The complete oxidation of this compound would produce 4-Bromo-2,3-dichlorobenzoic acid.

A variety of reagents can accomplish this, including potassium permanganate (B83412) (KMnO₄) or Jones reagent (chromic acid, H₂CrO₄). libretexts.orglibretexts.org These powerful oxidants are capable of converting primary alcohols directly to carboxylic acids. libretexts.org However, more modern and selective methods are often preferred. A two-step, one-pot procedure using TEMPO with sodium hypochlorite (B82951) (NaOCl) followed by sodium chlorite (B76162) (NaClO₂) is effective for a wide range of alcohols, including those with sensitive functional groups. nih.gov

Another highly efficient method involves the use of Oxone (potassium peroxymonosulfate) as the oxidant, catalyzed by an iodoarene derivative. This system can be tuned to produce either the aldehyde or the carboxylic acid. For the synthesis of the carboxylic acid, an excess of Oxone is used, and the intermediate aldehyde is further oxidized in situ. orgsyn.org For instance, 4-bromobenzyl alcohol can be oxidized to 4-bromobenzoic acid in high yield using this method. orgsyn.org

Table 2: Selected Methods for the Oxidation of Substituted Benzyl Alcohols to Aromatic Carboxylic Acids

| Substrate | Reagent(s) | Solvent | Conditions | Product | Yield | Citation |

|---|---|---|---|---|---|---|

| Primary Alcohols (General) | Potassium Permanganate (KMnO₄) | Basic, then acidic workup | Heat | Carboxylic Acid | Variable | libretexts.org |

| Primary Alcohols (General) | Jones Reagent (CrO₃, H₂SO₄) | Acetone | 0 °C to Room Temp. | Carboxylic Acid | Good | libretexts.org |

| 4-Bromobenzyl alcohol | Oxone (1.2 equiv), cat. Potassium 2-iodo-5-methylbenzenesulfonate, H₂O | Acetonitrile | 70 °C | 4-Bromobenzoic acid | 86-90% | orgsyn.org |

| 4-Methoxybenzyl alcohol | NaOCl, TEMPO, then NaClO₂ | CH₂Cl₂/H₂O | Room Temperature | p-Anisic acid | 95% | nih.gov |

| Primary Alcohols (General) | Fe(NO₃)₃·9H₂O, TEMPO, MCl, O₂ | - | Room Temperature | Carboxylic Acid | High | organic-chemistry.org |

The Swern oxidation is a widely used method for converting primary alcohols to aldehydes under mild conditions, which is particularly valuable for complex and sensitive substrates. vedantu.comchemistrysteps.com The mechanism avoids harsh oxidants and proceeds through several distinct steps:

Activation of DMSO : At low temperatures (typically below -60 °C), dimethyl sulfoxide (B87167) (DMSO) reacts with an activator, most commonly oxalyl chloride. This reaction forms an electrophilic sulfur species, the chlorodimethylsulfonium salt, along with the release of carbon monoxide and carbon dioxide gases. vedantu.comtubitak.gov.tr

Formation of Alkoxysulfonium Salt : The alcohol substrate, such as this compound, acts as a nucleophile and attacks the electrophilic sulfur atom of the activated complex. This results in the formation of a key intermediate, an alkoxysulfonium salt, with the displacement of a chloride ion. chemistrysteps.com

Deprotonation and β-Elimination : A hindered, non-nucleophilic base, typically triethylamine (Et₃N), is added to the reaction mixture. The base removes a proton from the carbon adjacent to the oxygen (the α-carbon). vedantu.com This deprotonation is often the rate-determining step. nih.govacs.org The resulting intermediate ylide then rapidly undergoes an intramolecular syn-β-elimination. The oxygen abstracts a proton from the methyl group attached to the sulfur, leading to the collapse of the intermediate to form the desired aldehyde, dimethyl sulfide (B99878) (DMS), and triethylammonium (B8662869) salt. tubitak.gov.trnih.gov

The low reaction temperatures are crucial to prevent side reactions, such as the Pummerer rearrangement of the intermediate ylide. The careful, stepwise addition of reagents ensures high yields and selectivity for the aldehyde product. nih.gov

Reduction Reactions and Formation of Derived Species

Reduction reactions involving this compound or its derivatives can target different parts of the molecule, leading to the formation of various derived species.

While the benzyl alcohol moiety is already in a reduced state, substituted benzyl alcohol derivatives can be generated from related oxidized precursors. For instance, the corresponding benzophenone (B1666685) can be reduced to a secondary benzyl alcohol derivative. A relevant example is the reduction of 5-bromo-2-chloro-4'-ethoxybenzophenone. This reaction, often carried out with reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation, yields 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a substituted benzyl alcohol derivative where the benzylic carbon is attached to two aryl groups. google.com Such reductions are fundamental in multistep syntheses where the carbonyl group is used for C-C bond formation before being converted to an alcohol.

The carbon-bromine bond on the aromatic ring can be cleaved through catalytic debromination. This transformation replaces the bromine atom with a hydrogen atom, yielding a dichlorobenzyl alcohol derivative. While specific literature on the debromination of this compound is scarce, general methods for the catalytic dehalogenation of bromoarenes are well-established.

These reactions often employ a transition metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source. The hydrogen source can be hydrogen gas (H₂), or a transfer hydrogenation reagent like ammonium (B1175870) formate (B1220265) or cyclohexene. organic-chemistry.org Another approach involves the use of Lewis acids in the presence of a bromine acceptor. For example, the debromination of 2-substituted-5-bromo-6-methoxynaphthalenes has been achieved using Lewis acids like aluminum chloride (AlCl₃) with an alkylarene serving as the bromine acceptor. google.com Additionally, some microbial pathways have been shown to perform reductive dehalogenation on related molecules like halobenzoates, suggesting biocatalytic routes may also be possible. nih.gov

Table 3: Selected Methods for the Debromination of Bromoarenes

| Substrate Type | Reagent(s) | Solvent | Conditions | Product Type | Citation |

|---|---|---|---|---|---|

| Benzylic Bromides (gem-dibromides) | Diethyl phosphite, i-Pr₂NEt | THF | Room Temperature | Benzylic Monobromide | |

| Bromoarenes (General) | Pd/C, H₂ (gas) | Ethanol (B145695) or Ethyl Acetate (B1210297) | Room Temp., 1 atm | Arene | organic-chemistry.org |

| 2-Substituted-5-bromo-6-methoxynaphthalenes | AlCl₃, Alkylarene (e.g., Toluene) | Dichloroethane | -10 to 30 °C | Debrominated Naphthalene | google.com |

| 4-Bromobenzoate | Alcaligenes denitrificans NTB-1 (whole cells) | Aqueous Medium | Aerobic | 4-Hydroxybenzoate | nih.gov |

Nucleophilic Substitution Reactions on the Halogenated Aromatic Ring

Aromatic rings bearing electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The halogen atoms on this compound, particularly the chlorine atoms, can activate the ring for such reactions, where a nucleophile replaces a halide ion. wikipedia.orglibretexts.org

In principle, the bromine and chlorine atoms on the aromatic ring of this compound can be displaced by a variety of strong nucleophiles. The reaction's feasibility is enhanced by the presence of multiple electron-withdrawing halogen substituents that stabilize the intermediate. libretexts.org Typical nucleophiles used in such transformations include alkoxides, thiolates, amines, and hydroxide (B78521) ions. chemguide.co.uk For instance, heating a polyhalogenated aromatic compound with sodium hydroxide solution can lead to the formation of a corresponding phenol (B47542). chemguide.co.uk Similarly, reaction with sodium methoxide (B1231860) would yield a methoxy-substituted derivative.

Table 1: Potential Nucleophilic Substitution Products

| Nucleophile | Potential Product | Reaction Conditions |

|---|---|---|

| Hydroxide (e.g., NaOH) | Bromodichlorophenol derivative | Heat, often in a polar solvent mixture. chemguide.co.uk |

| Alkoxide (e.g., NaOCH₃) | Bromodichloroanisole derivative | Typically requires heating in the corresponding alcohol. |

| Amine (e.g., RNH₂) | N-Substituted bromodichloroaniline derivative | Often requires elevated temperatures and sometimes catalysis. libretexts.org |

| Thiolate (e.g., NaSPh) | Bromodichlorophenyl sulfide derivative | Commonly performed in polar aprotic solvents like DMF or NMP. |

The predominant mechanism for nucleophilic aromatic substitution on activated aryl halides is the SNAr addition-elimination pathway. wikipedia.orglibretexts.org This process involves two main steps:

Addition: The nucleophile attacks the carbon atom bearing a leaving group (a halogen in this case), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org The negative charge of this intermediate is delocalized across the aromatic ring and is further stabilized by the inductive effects of the other halogen atoms.

Elimination: The leaving group (halide ion) is expelled, restoring the aromaticity of the ring. libretexts.org

Regioselectivity—the preference for substitution at a particular position—is dictated by the stability of the intermediate Meisenheimer complex. numberanalytics.comnih.gov Electron-withdrawing groups provide the most stabilization when they are positioned ortho or para to the site of nucleophilic attack, as this allows the negative charge to be delocalized onto the substituent. libretexts.org In this compound, the combined electron-withdrawing inductive effects of the halogens influence the electron density around the ring. The precise site of substitution (which of the three halogens is replaced) would depend on the specific nucleophile and reaction conditions, with steric hindrance also playing a significant role. numberanalytics.com Generally, the C-Br bond is weaker than the C-Cl bond, which might suggest preferential substitution at the C4 position, but electronic factors governing the stability of the intermediate are often dominant. nih.gov

Carbon-Carbon Coupling Reactions for Scaffold Extension

Carbon-carbon bond-forming reactions are fundamental in organic synthesis for building more complex molecular architectures from simpler precursors.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. youtube.comresearchgate.net This reaction is widely used for polyhalogenated aromatic compounds. nih.gov For a substrate like this compound, the different reactivities of the C-Br and C-Cl bonds could allow for selective coupling. In palladium-catalyzed reactions, aryl bromides are generally more reactive than aryl chlorides, suggesting that a Suzuki coupling would likely occur preferentially at the C4 position.

The general protocol involves the aryl halide, a boronic acid or boronic ester, a palladium catalyst, and a base in a suitable solvent mixture. youtube.comnih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov

Table 2: Illustrative Suzuki-Miyaura Reaction Conditions for Aryl/Benzyl Halides

| Halide Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Benzyl Bromide | Potassium Phenyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | Cs₂CO₃ | THF/H₂O | nih.gov |

| 2,6-Dichloropyridine | Heptyl Boronic Pinacol Ester | Pd(OAc)₂ / Ad₂PⁿBu | LiOᵗBu | Dioxane/H₂O | nih.gov |

| Bromobenzene | Phenylboronic Acid | Cobalt-phosphine-Pd Complex | K₂CO₃ | Toluene (B28343)/H₂O | researchgate.net |

Friedel-Crafts acylation introduces an acyl group (R-C=O) onto an aromatic ring using an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.org This electrophilic aromatic substitution reaction is fundamental for the synthesis of aryl ketones. studylib.net

For a substrate like this compound, direct Friedel-Crafts acylation is problematic because the Lewis acid catalyst would react with the hydroxyl group of the benzyl alcohol. Therefore, the hydroxyl group would need to be protected (e.g., as a silyl (B83357) ether or acetate ester) prior to the reaction. The directing effects of the three halogen substituents would then guide the position of the incoming acyl group. In related systems, such as the benzoylation of o-dichlorobenzene, the main product formed is 3,4-dichlorobenzophenone. rsc.org For a 2,3-dichloro-substituted ring, acylation would be expected to occur at the position para to the C2-chloro substituent (i.e., the C5 position), guided by steric and electronic factors.

Table 3: Examples of Friedel-Crafts Acylation on Halogenated Benzenes

| Substrate | Acylating Agent | Catalyst | Major Product | Reference |

|---|---|---|---|---|

| Bromobenzene | Acetic Anhydride | AlCl₃ | 4-Bromoacetophenone | studylib.nettcd.ie |

| o-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 3,4-Dichlorobenzophenone | rsc.org |

| m-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 2,4-Dichlorobenzophenone | rsc.org |

| p-Dichlorobenzene | Benzoyl Chloride | AlCl₃ | 2,5-Dichlorobenzophenone | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 2,3 Dichlorobenzyl Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Proton NMR (¹H NMR) for Proton Environment and Connectivity Analysis

Specific ¹H NMR data for 4-Bromo-2,3-dichlorobenzyl alcohol is not available in the public domain.

Carbon NMR (¹³C NMR) for Carbon Skeleton Delineation

Specific ¹³C NMR data for this compound is not available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Ion and Fragmentation Patterns

Specific EI-MS data for this compound is not available in the public domain.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Specific HRMS data for this compound is not available in the public domain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.

Specific IR spectroscopy data for this compound is not available in the public domain.

Attenuated Total Reflectance (ATR-IR) Spectroscopy

Attenuated Total Reflectance (ATR) coupled with Infrared (IR) spectroscopy is a powerful, non-destructive technique for obtaining the vibrational spectrum of a solid or liquid sample with minimal sample preparation. While a dedicated ATR-IR spectrum for this compound is not widely published, the expected characteristic absorption bands can be predicted based on the functional groups present and by comparison with similar halogenated benzyl (B1604629) alcohols. theaic.orgharricksci.com

The ATR-IR spectrum is anticipated to be dominated by several key vibrational modes. A broad absorption band is expected in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, often broadened by intermolecular hydrogen bonding. youtube.com Aromatic C-H stretching vibrations are predicted to appear as a series of weaker bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the methylene (B1212753) (-CH₂-) group are expected just below 3000 cm⁻¹. theaic.org

The "fingerprint" region, below 1600 cm⁻¹, will contain a wealth of information specific to the substitution pattern of the aromatic ring and the carbon-halogen bonds. Aromatic C=C stretching vibrations typically occur in the 1600-1450 cm⁻¹ range. reddit.com The C-O stretching vibration of the primary alcohol is expected to be observed in the 1050-1000 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear at lower wavenumbers, generally in the 800-500 cm⁻¹ range. theaic.orgresearchgate.net

Expected ATR-IR Data for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode |

| O-H | 3500-3200 | Stretching (broad) |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2960-2850 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O | 1050-1000 | Stretching |

| C-Cl | 800-700 | Stretching |

| C-Br | 700-500 | Stretching |

Comparative Analysis with Transmission Infrared Spectra

Transmission IR spectroscopy, often performed using KBr pellets or mulls for solid samples, is a traditional method for obtaining infrared spectra. While the fundamental peak positions in a transmission spectrum are generally consistent with those from an ATR-IR spectrum, there can be some differences in relative peak intensities and band shapes. harricksci.com

A comparative analysis with the transmission IR spectra of related compounds, such as 3,4-dichlorobenzyl alcohol and 2,6-dichlorobenzyl alcohol, provides valuable insights. theaic.orgnih.gov For instance, in the spectrum of 3,4-dichlorobenzyl alcohol, distinct bands for the aromatic C-H stretching, C=C ring stretching, and C-Cl stretching have been identified and assigned through computational studies. nih.gov Similarly, detailed analysis of 2,6-dichlorobenzyl alcohol has assigned the various vibrational modes, including in-plane and out-of-plane C-H deformations and the phenyl ring breathing mode. theaic.org These studies provide a robust framework for interpreting the transmission IR spectrum of the title compound, should it be acquired.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the π bonding orbitals to the π* antibonding orbitals of the benzene (B151609) ring.

The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or methanol, is expected to exhibit characteristic absorption bands. Benzene itself shows a strong absorption band (the E₂-band) around 204 nm and a weaker, structured band (the B-band) around 254 nm. youtube.com The presence of the bromo, chloro, and hydroxymethyl substituents on the benzene ring will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths.

While specific experimental data for this compound is limited, related compounds show these expected shifts. researchgate.net The halogen atoms and the hydroxymethyl group act as auxochromes, modifying the electronic structure of the benzene ring and influencing the energies of the π-π* transitions. The precise positions and intensities of the absorption maxima would provide valuable information about the extent of conjugation and the electronic effects of the substituents.

Anticipated UV-Vis Absorption Data for this compound in Methanol:

| Transition | Expected λmax (nm) | Description |

| π → π | ~210-220 | E₂-band equivalent |

| π → π | ~260-280 | B-band equivalent |

X-ray Diffraction Studies for Crystalline State Structure Determination

X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and halogen bonding.

At present, there are no published crystal structures for this compound in the Cambridge Structural Database. However, the structures of many related halogenated phenyl derivatives have been determined, providing a basis for understanding the potential solid-state packing of the title compound. nih.govresearchgate.net

Computational Chemistry and Theoretical Investigations of 4 Bromo 2,3 Dichlorobenzyl Alcohol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Ground State Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure, known as the ground state geometry. For 4-bromo-2,3-dichlorobenzyl alcohol, this would involve optimizing the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy.

Due to the rotational freedom around the C-C bond connecting the benzyl (B1604629) group to the alcohol moiety and the C-O bond of the alcohol, this compound can exist in various conformations. A thorough conformational analysis would be necessary to identify the global minimum energy structure, as well as other low-energy conformers that might be present at room temperature. This analysis would typically involve systematically rotating key bonds and calculating the energy of each resulting conformation. The relative energies of these conformers would provide insight into the molecule's flexibility and the population of each conformational state.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

| C-Br Bond Length (Å) | Data not available |

| C1-Cl Bond Length (Å) | Data not available |

| C2-Cl Bond Length (Å) | Data not available |

| C-O Bond Length (Å) | Data not available |

| O-H Bond Length (Å) | Data not available |

| C-C-O Bond Angle (°) | Data not available |

| C-O-H Bond Angle (°) | Data not available |

| Dihedral Angle (X-C-C-O) | Data not available |

Prediction of Molecular Orbital Energies (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability.

For this compound, DFT calculations could predict the energies of these frontier orbitals. The distribution of the HOMO and LUMO across the molecule would reveal the most likely sites for electrophilic and nucleophilic attack, respectively. The presence of electron-withdrawing halogen atoms (bromine and chlorine) on the benzene (B151609) ring would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl alcohol.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap | Data not available |

Analysis of Tautomeric Stability and Energetics

Tautomers are isomers of a molecule that differ only in the position of a proton and a double bond. While benzyl alcohol itself does not have common tautomers, the principles of tautomeric analysis could be applied to understand proton transfer processes or potential isomeric forms under specific conditions. However, for this compound, significant tautomerism is not expected under normal conditions. A computational study could confirm this by calculating the energies of potential tautomeric forms, which would almost certainly be significantly higher in energy and therefore thermodynamically unstable.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, an MEP map would likely show a region of negative potential around the oxygen atom of the hydroxyl group due to the presence of lone pairs. The halogen atoms would also influence the electrostatic potential of the aromatic ring. This information would be critical in understanding the molecule's intermolecular interactions and its reactivity towards various reagents.

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) are weak interactions between molecules or within a molecule that are not covalent bonds. These interactions, such as hydrogen bonds and van der Waals forces, are crucial in determining the structure, stability, and function of chemical systems.

Characterization of Intramolecular Hydrogen Bonding

An important aspect of the conformational preference of this compound would be the possibility of intramolecular hydrogen bonding. This could occur between the hydrogen atom of the hydroxyl group and one of the adjacent chlorine atoms on the benzene ring. An NCI analysis, often performed using the Reduced Density Gradient (RDG) method, could identify and characterize such an interaction. The presence of a stable intramolecular hydrogen bond would significantly influence the molecule's conformation, vibrational spectra, and chemical properties. A computational study would be able to quantify the strength and nature of this potential interaction.

Assessment of Van der Waals Forces and Steric Repulsions

The spatial arrangement of atoms and the distribution of electron density in this compound are significantly influenced by non-covalent interactions, namely Van der Waals forces and steric repulsions. A computational assessment of these factors is crucial for understanding the molecule's conformational preferences, crystal packing, and potential interactions with biological receptors.

Steric repulsion, a repulsive force that arises when atoms are brought too close together, plays a critical role in determining the three-dimensional structure of this molecule. The bulky bromine and chlorine atoms, along with the hydroxylmethyl group on the benzene ring, create considerable steric hindrance. This would influence the rotational barriers of the -CH₂OH group and could lead to a non-planar arrangement of the substituents with respect to the benzene ring to minimize these repulsive interactions.

A detailed computational analysis would typically involve the following steps:

Conformational Analysis: A systematic search of the potential energy surface of the molecule to identify stable conformers. This is often done using molecular mechanics or semi-empirical methods, followed by higher-level quantum mechanical calculations (like Density Functional Theory, DFT) for more accurate energy determination.

Non-Covalent Interaction (NCI) Analysis: This method allows for the visualization and quantification of non-covalent interactions, including Van der Waals forces and steric clashes, in real space. The NCI plots would highlight regions of attractive and repulsive interactions within the molecule.

Atoms in Molecules (AIM) Theory: The AIM theory, developed by Richard Bader, can be used to analyze the electron density topology to identify bond critical points and characterize the nature of interactions, including weak non-covalent ones. researchgate.net

A hypothetical analysis would likely reveal significant repulsive steric interactions between the ortho-substituents (the chlorine atom at position 2 and the chloromethyl group at position 1), and between the substituents at positions 2, 3, and 4.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. The process involves:

Optimizing the molecular geometry of the compound.

Performing a GIAO calculation to obtain the absolute magnetic shielding tensors for each nucleus.

Referencing the calculated shielding values to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts are sensitive to the chosen computational method (functional and basis set) and the solvent model used. For this compound, the electron-withdrawing effects of the halogen substituents would be expected to cause a downfield shift (higher ppm values) for the aromatic protons and carbons compared to unsubstituted benzyl alcohol.

Illustrative Hypothetical Predicted NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | ~140 |

| C2 | - | ~133 |

| C3 | - | ~132 |

| C4 | - | ~125 |

| C5 | ~7.5 | ~130 |

| C6 | ~7.3 | ~128 |

| -CH₂OH | ~4.7 | ~63 |

| -CH₂O H | ~2.0 (variable) | - |

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound. They are meant to represent the type of data that would be generated in a computational study.

IR Frequencies: Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule. Computational methods can predict these vibrational frequencies. The standard approach involves:

Geometry optimization of the molecule.

Calculation of the harmonic vibrational frequencies at the same level of theory. This is achieved by computing the second derivatives of the energy with respect to the nuclear coordinates.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and the neglect of electron correlation effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

Key predicted vibrational frequencies for this compound would include:

O-H stretching of the alcohol group (around 3300-3600 cm⁻¹).

C-H stretching of the aromatic ring and the methylene (B1212753) group (around 2900-3100 cm⁻¹).

C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹).

C-O stretching of the alcohol (around 1000-1200 cm⁻¹).

C-Cl and C-Br stretching at lower frequencies.

Quantum Chemical Studies on Reaction Mechanisms and Selectivity

Quantum chemical methods are instrumental in elucidating the mechanisms and predicting the selectivity of chemical reactions involving substituted aromatic compounds. diva-portal.orgsubstack.com For this compound, theoretical studies could investigate various reactions, such as oxidation of the alcohol group or electrophilic aromatic substitution.

A typical mechanistic study involves the following computational steps:

Locating Stationary Points: The geometries of reactants, products, intermediates, and transition states (TS) on the potential energy surface are optimized.

Frequency Calculations: These are performed to characterize the stationary points. Reactants, products, and intermediates have all real (positive) vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming that the located TS is correct for the reaction of interest.

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy barrier, which is a key determinant of the reaction rate.

For example, in the oxidation of the alcohol to the corresponding aldehyde, computational studies could compare different possible mechanisms (e.g., hydride transfer, radical pathways) to determine the most energetically favorable route. asianpubs.org

In the case of electrophilic aromatic substitution, quantum chemical calculations can predict the regioselectivity. unl.edu The positions of the existing substituents (bromo and chloro groups) and the hydroxymethyl group would direct incoming electrophiles. By calculating the energies of the sigma-complex intermediates for substitution at the available positions on the aromatic ring, the most likely site of reaction can be predicted. The position with the most stable intermediate (lowest energy) will correspond to the major product.

Applications of 4 Bromo 2,3 Dichlorobenzyl Alcohol As a Synthetic Intermediate

Versatile Building Block in Complex Organic Synthesis

The utility of 4-Bromo-2,3-dichlorobenzyl alcohol as a versatile building block stems from the distinct reactivity of its functional groups. The primary alcohol can be readily oxidized to form the corresponding aldehyde or carboxylic acid, which are common precursors in many synthetic pathways. For instance, the oxidation of substituted benzyl (B1604629) alcohols is a well-established transformation in organic synthesis. orgsyn.org

Furthermore, the presence of three halogen atoms on the aromatic ring offers opportunities for various cross-coupling reactions. The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, allowing for selective functionalization. This differential reactivity is a powerful tool in complex synthesis, enabling the stepwise introduction of different substituents onto the aromatic ring. The use of bromine and bromo-organic compounds is integral to many organic transformations, including bromination, cohalogenation, oxidation, and cyclization. datapdf.com

The synthesis of related di- and tri-substituted benzyl alcohols has been documented, highlighting the importance of these compounds as intermediates. For example, the preparation of 2-bromo-4,6-dichlorobenzyl alcohol involves the hydrolysis of the corresponding benzyl bromide. prepchem.com Similarly, methods for the synthesis of 2,4-dichlorobenzyl alcohol are well-established, often starting from 2,4-dichlorobenzyl chloride. google.comgoogle.com These synthetic routes underscore the accessibility of halogenated benzyl alcohols as starting materials for more intricate molecular architectures.

Precursor in the Development of Agrochemicals

Halogenated aromatic compounds are a prominent class of molecules in the agrochemical industry due to their enhanced biological activity and metabolic stability. The specific substitution pattern of this compound can be a key feature in the design of new herbicides, fungicides, and insecticides. Related compounds, such as 4-Bromo-2,6-difluorobenzyl alcohol, are recognized for their role as building blocks in the production of agrochemicals. chemimpex.com

The synthesis of biologically active molecules often relies on the use of intermediates that can introduce specific structural motifs. The 4-bromo-2,3-dichloro-substituted phenyl ring of this alcohol can be incorporated into larger molecules to modulate their physical and biological properties, such as lipophilicity and binding affinity to target enzymes or receptors. The ability to further functionalize the alcohol group or the halogenated ring allows for the creation of a library of potential agrochemical candidates for screening.

Constituent in the Formulation of Specialty Chemicals

The properties imparted by the heavy halogen atoms in this compound make it a candidate for use in the formulation of specialty chemicals. Halogenated compounds are known for their flame-retardant properties, and the high halogen content of this molecule could be advantageous in this regard.

Moreover, substituted benzyl alcohols have found applications as biocides and antiseptics. For example, 2,4-dichlorobenzyl alcohol is a mild antiseptic used to treat mouth and throat infections. wikipedia.orgchemicalbook.comnih.govthermofisher.com It is a component in commercially available lozenges. chemicalbook.com While the specific biocidal activity of this compound is not widely documented, its structural similarity to known antiseptics suggests potential applications in this area. The synthesis of specialty chemicals often involves the use of unique building blocks to achieve desired properties, and this compound represents such a starting material. matrixscientific.com For instance, 4-Bromo-2,6-difluorobenzyl alcohol is used in the development of advanced polymers and coatings, where it can modify surface properties. chemimpex.com

Role in the Synthesis of Diverse Organic Molecules and Scaffolds

The chemical versatility of this compound allows for its use in the synthesis of a wide array of organic molecules and scaffolds. The primary alcohol can be converted into other functional groups, such as ethers, esters, and amines, through standard synthetic methodologies.

The halogenated aromatic ring can participate in various reactions to build molecular complexity. The bromine atom can be readily displaced or used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The chlorine atoms, while less reactive, can also be functionalized under specific conditions, providing a handle for further synthetic modifications. This allows for the construction of diverse molecular scaffolds that can serve as the core of new pharmaceutical compounds or materials. The synthesis of related compounds like 4-bromoresorcinol (B146125) from 2,4-dihydroxybenzoic acid demonstrates the utility of halogenated aromatics in building complex substitution patterns. orgsyn.org The differential reactivity of the halogens is a key aspect that synthetic chemists can exploit to create a variety of structures from a single starting material.

Biological Research Applications and Mechanistic Studies of Halogenated Benzyl Alcohols

Investigation of Enzyme Inhibition Mechanisms at a Molecular Level

Currently, there is a notable absence of publicly available scientific literature specifically detailing the investigation of enzyme inhibition mechanisms by 4-Bromo-2,3-dichlorobenzyl alcohol . While research into the biological activities of halogenated benzyl (B1604629) alcohols is an active area, specific studies on this particular compound's interaction with enzymes at a molecular level have not been reported.

However, studies on related compounds, such as derivatives of 3,5-dichlorobenzyl alcohol , have shown potential as antifungal agents through the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH). acs.org This suggests that halogenated benzyl alcohols as a class may possess enzyme-inhibiting properties worthy of further investigation. Future research could explore whether this compound exhibits similar inhibitory effects on SDH or other critical enzymes in pathogenic organisms.

Receptor Binding and Interaction Studies

There is no available research data on the specific binding and interaction of This compound with any biological receptors. The characterization of how this compound interacts with cellular receptors is a critical area for future research to understand its potential pharmacological or toxicological effects.

For context, other neurologically active compounds are often evaluated for their binding affinity to various receptors, such as dopamine (B1211576) and serotonin (B10506) receptors, to elucidate their mechanism of action. nih.gov Similar studies would be necessary to determine if this compound has any specific receptor targets.

Modulation of Specific Cellular Processes

Specific studies on the modulation of cellular processes by This compound have not been documented in the available scientific literature. Understanding how this compound may affect cellular functions such as cell cycle progression, apoptosis, or signal transduction pathways remains an unexplored area of research.

Mechanistic Elucidation of Antimicrobial Activity (In Vitro Studies)

While there are no specific in vitro studies on the antimicrobial activity and mechanisms of This compound , extensive research on the related compound 2,4-dichlorobenzyl alcohol provides insights into potential mechanisms that could be relevant. 2,4-Dichlorobenzyl alcohol is a known mild antiseptic used in throat lozenges and is effective against a range of bacteria and viruses associated with mouth and throat infections. wikipedia.orgnih.gov

Proposed Mechanisms of Microbial Cell Function Disruption

For the related compound, 2,4-dichlorobenzyl alcohol , a proposed antiseptic mechanism of action involves the denaturation of external proteins and the rearrangement of their tertiary structures. nih.gov This non-specific action on proteins could lead to the disruption of microbial cell integrity and function. It is plausible that this compound could share a similar mechanism of action due to its structural similarities, but this would require experimental verification.

Interference with Microbial Metabolic Pathways

There is no direct evidence to suggest that This compound interferes with specific microbial metabolic pathways. However, as mentioned earlier, derivatives of the related compound 3,5-dichlorobenzyl alcohol have been shown to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain and citric acid cycle. acs.org This highlights a potential, yet unconfirmed, avenue for the antimicrobial action of halogenated benzyl alcohols that warrants further investigation for this compound.

Interaction with Ion Channels (e.g., Sodium Channels) in Microbial Systems

While direct studies on microbial ion channels are not the primary focus, the local anesthetic action of 2,4-dichlorobenzyl alcohol is thought to be mediated through the blockade of sodium channels. nih.gov In vitro studies have demonstrated that a combination of amylmetacresol (B1666032) and 2,4-dichlorobenzyl alcohol can block voltage-gated neuronal sodium channels. nih.gov This mechanism, while primarily associated with anesthetic effects in humans, could potentially contribute to its antimicrobial activity by disrupting ion homeostasis in microbial cells. Whether This compound interacts with microbial ion channels is currently unknown.

Structure-Activity Relationship (SAR) Studies for Halogenated Benzyl Alcohol Derivatives

The biological activity of benzyl alcohol and its derivatives is significantly influenced by the substitution pattern on the aromatic ring. Halogenation, in particular, plays a crucial role in modulating the antimicrobial and antifungal properties of these compounds. The number, position, and type of halogen substituents can dramatically alter the efficacy of these molecules.

The antimicrobial action of halogenated benzyl alcohols is generally attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular enzymes. The lipophilicity of the molecule, which is influenced by halogenation, is a key factor in its ability to penetrate microbial cell walls and membranes.

Research has shown that an increase in the number of chlorine atoms on the benzyl ring can lead to enhanced antimicrobial potency. For instance, 3,4,5-trichlorobenzyl alcohol has been identified as a highly active inhibitory compound against various bacteria and fungi. oup.com Similarly, dichlorinated benzyl alcohols, such as 2,4-dichlorobenzyl alcohol and 3,4-dichlorobenzyl alcohol, exhibit strong bactericidal properties. oup.com The 2,4-dichloro substitution, in particular, is thought to maximize antimicrobial potency by achieving an optimal lipophilicity for membrane penetration.

The position of the halogen atoms is also a critical determinant of activity. Studies on dichlorobenzyl alcohol isomers have revealed differences in their antifungal activity. For example, 3,5-dichlorobenzyl alcohol derivatives have demonstrated notable antifungal activity against various plant pathogens. nih.govacs.org

Quantitative structure-activity relationship (QSAR) studies on monohalogenated benzyl alcohols have provided further insights into the factors governing their biological effects. One such study on the toxicity of ortho-, meta-, and para-monohalogenated benzyl alcohols against Tetrahymena pyriformis established a correlation between the biological response and the 1-octanol/water partition coefficient (log K_ow_), a measure of lipophilicity. nih.gov This relationship was significantly improved by including the Hammett sigma constant (σ), which accounts for the electronic effects of the substituent. nih.gov This indicates that both the lipophilicity and the electron-withdrawing nature of the halogen substituent are important for the biological activity of these compounds.

While extensive research has been conducted on chlorinated benzyl alcohols, there is a lack of specific structure-activity relationship studies on mixed halogenated derivatives such as this compound. However, based on the established principles of halogen substitution, some inferences can be drawn. The presence of three halogen atoms (one bromine and two chlorine) would be expected to confer high lipophilicity, likely enhancing its ability to disrupt microbial membranes. The specific substitution pattern at the 2, 3, and 4 positions would influence the molecule's steric and electronic properties, which in turn would affect its interaction with biological targets. Further research is necessary to fully elucidate the specific structure-activity relationships of such mixed halogenated benzyl alcohols.

Interactive Data Table: Antimicrobial Activity of Substituted Benzyl Alcohols

| Compound | Substitution Pattern | Observed Activity | Reference |

| 2,4-Dichlorobenzyl alcohol | 2,4-dichloro | Strong bactericidal and antiseptic properties. | oup.com |

| 3,4-Dichlorobenzyl alcohol | 3,4-dichloro | Strong bactericidal properties. | oup.com |

| 3,5-Dichlorobenzyl alcohol | 3,5-dichloro | Notable antifungal activity against plant pathogens. | nih.govacs.org |

| 3,4,5-Trichlorobenzyl alcohol | 3,4,5-trichloro | Highly active inhibitory compound against bacteria and fungi. | oup.com |

| Monohalogenated benzyl alcohols | ortho-, meta-, or para- | Toxicity correlated with lipophilicity and electronic effects. | nih.gov |

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes for 4-Bromo-2,3-dichlorobenzyl Alcohol

The traditional synthesis of halogenated benzyl (B1604629) alcohols often relies on methods that are not environmentally benign, such as the non-catalytic reduction of the corresponding aldehydes with stoichiometric reagents like sodium borohydride (B1222165) or lithium aluminum hydride, which generate significant waste. google.com Future research is geared towards developing greener, more efficient, and sustainable synthetic pathways.

A primary focus is the catalytic hydrogenation of the precursor, 4-bromo-2,3-dichlorobenzaldehyde (B2790556). google.com Research in this area aims to identify highly selective and reusable heterogeneous catalysts, such as palladium, platinum, or nickel on inert supports (e.g., carbon, alumina), that can operate under mild conditions of temperature and pressure. acsgcipr.orgyoutube.com The goal is to achieve high atom economy by using molecular hydrogen as the reductant, with water being the only byproduct. acsgcipr.org Another promising avenue is transfer hydrogenation, which avoids the direct handling of hydrogen gas by using donor molecules like isopropanol (B130326) or formic acid. acsgcipr.org

Biocatalysis presents a powerful and sustainable alternative. chemistryjournals.netcambridge.org The use of enzymes, such as alcohol dehydrogenases, can facilitate the highly selective reduction of the aldehyde precursor under mild, aqueous conditions. chemistryjournals.netmdpi.com This approach aligns with green chemistry principles by reducing reliance on hazardous solvents and toxic metal catalysts. chemistryjournals.netnumberanalytics.com Future work will involve screening for and engineering robust enzymes that can tolerate the halogenated substrate and exhibit high catalytic efficiency. chemistryjournals.netrsc.org

Furthermore, novel methods like photocatalytic oxidation of the corresponding toluene (B28343) derivative or transition-metal-free radical coupling reactions are emerging as sustainable strategies for producing benzyl alcohols and could be adapted for this specific compound. rsc.orgrsc.orgnih.gov

Table 1: Proposed Sustainable Synthetic Routes for this compound

| Method | Catalyst/Reagent | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Catalytic Hydrogenation | Heterogeneous catalysts (e.g., Pd/C, Raney Ni) with H₂ gas | High atom economy, clean byproduct (water), catalyst reusability | Optimizing catalyst for high selectivity and preventing dehalogenation |

| Transfer Hydrogenation | Precious or base metal catalysts with H₂ donor (e.g., isopropanol) | Avoids direct use of H₂ gas, potentially milder conditions | Lower atom economy than direct hydrogenation, separation of oxidized donor |

| Biocatalytic Reduction | Alcohol Dehydrogenases (ADHs) in aqueous media | High selectivity (chemo-, regio-, enantio-), mild conditions, biodegradable catalyst | Enzyme stability and activity with a polysubstituted halogenated substrate |

| Photocatalytic Synthesis | Semiconductor photocatalysts (e.g., CdS QDs) with light | Uses light as an energy source, can utilize air as an oxidant | Controlling selectivity and preventing over-oxidation to the aldehyde or acid |

Exploration of Unconventional Derivatization Strategies

The hydroxyl group of this compound is a prime site for derivatization to create new molecules with potentially valuable properties. Future research will move beyond simple etherification and esterification to explore more unconventional strategies.

One emerging trend is the use of green and non-conventional solvents to facilitate reactions. For instance, hexafluoroisopropanol (HFIP) has shown remarkable ability to promote the dehydration and subsequent functionalization of electron-rich benzyl alcohols with various nucleophiles, including thiols, allylsilanes, and activated arenes, without the need for a metal catalyst. nih.govresearchgate.net Similarly, propylene (B89431) carbonate is being explored as a green, recyclable solvent for iron-catalyzed etherification of benzyl alcohols. acs.org Applying these solvent systems to this compound could enable efficient, metal-free C-S, C-C, and C-O bond formations.

Another strategy involves a two-step, one-pot conversion. The alcohol can first be transformed into a more reactive intermediate, such as a benzylic mesylate, which can then undergo substitution with a wide range of nucleophiles. acs.org This approach has been shown to be compatible with various functional groups and can even achieve high diastereoselectivity. acs.org Adapting this methodology could provide access to a diverse library of derivatives. Furthermore, visible-light-enabled photoredox catalysis offers a mild and powerful tool for generating benzylic radicals or facilitating carboxylation with CO₂, opening pathways to novel carboxylic acid derivatives. researchgate.net

Table 2: Potential Derivatization Strategies and Applications

| Derivative Type | Reagents/Method | Potential Application Area | Rationale |

|---|---|---|---|

| Thioethers | Thiol, Hexafluoroisopropanol (HFIP) solvent | Agrochemical/Pharmaceutical intermediate | Access to sulfur-containing scaffolds with potential bioactivity |

| Allylated Derivatives | Allyltrimethylsilane, HFIP solvent | Polymer/Materials science building block | Introduction of a reactive alkene moiety for further polymerization or functionalization |

| Unsymmetrical Ethers | Another alcohol, FeCl₂/ligand in Propylene Carbonate | Fine chemical synthesis | Green, catalytic method for creating diverse ether linkages acs.org |

| Carboxylic Acids | CO₂, Palladium/Iridium dual photoredox catalyst | Pharmaceutical intermediate | Direct and sustainable route to valuable benzylic carboxylic acids researchgate.net |

| Amines | Trichloroisocyanuric acid (TCCA), NaN₃, followed by Curtius rearrangement | Precursors for bioactive molecules | One-pot conversion of alcohols to N-protected anilines lincoln.ac.uk |

Application of Advanced Spectroscopic and Analytical Methodologies for Enhanced Characterization

While standard techniques like FTIR and 1D NMR are fundamental, a deeper and more precise characterization of this compound and its novel derivatives will require the application of more advanced methodologies.

For unambiguous structural elucidation, especially for complex derivatives, advanced NMR techniques such as 2D NMR (COSY, HSQC, HMBC) will be indispensable. To analyze complex reaction mixtures and ensure the high isomeric purity required for applications like pharmaceuticals, hyphenated analytical techniques are crucial. Methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution mass analyzers (e.g., TOF, Orbitrap), will be essential for separating and identifying trace impurities and byproducts from synthetic and derivatization reactions.

Deeper Computational Modeling for Predicting Reactivity and Molecular Interactions

Computational chemistry offers powerful predictive tools that can guide and accelerate experimental research. For this compound, several computational approaches are poised to make significant contributions.

Density Functional Theory (DFT) studies can provide deep insights into the molecule's electronic structure, bond energies, and reactivity. nih.gov DFT calculations can be used to model proposed reaction mechanisms for both synthesis and derivatization, helping to predict transition state energies and rationalize observed selectivities. researchgate.netresearchgate.netsci-hub.se This predictive power can guide the selection of optimal catalysts and reaction conditions, saving significant experimental time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are another key area. By correlating molecular descriptors (like hydrophobicity and electronic parameters such as the Hammett constant) with biological activity or toxicity, QSAR can predict the potential effects of derivatives of this compound. nih.govbohrium.comresearchgate.net This allows for the rational design of new compounds with enhanced desired activities and reduced potential toxicity.

Molecular Docking simulations can be used to predict how derivatives of this compound might bind to the active sites of specific biological targets like enzymes or receptors. researchgate.netnih.gov This is a crucial first step in identifying potential new drug candidates, allowing researchers to prioritize the synthesis of compounds with the highest predicted binding affinity for a target of interest. nih.gov

Table 3: Advanced Analytical and Computational Tools

| Technique | Application to this compound | Information Gained |

|---|---|---|

| 2D NMR Spectroscopy | Structural analysis of novel derivatives | Unambiguous assignment of all proton and carbon signals, confirmation of connectivity |

| GC-MS / LC-MS | Purity analysis, reaction monitoring | Separation and identification of isomers, impurities, and reaction byproducts |

| Density Functional Theory (DFT) | Modeling reaction pathways and electronic properties | Reaction mechanisms, transition state energies, prediction of reactivity nih.govresearchgate.net |

| QSAR Modeling | Predicting biological activity and toxicity of derivatives | Structure-activity relationships, guidance for designing safer and more potent compounds nih.govresearchgate.net |

| Molecular Docking | Virtual screening against protein targets | Prediction of binding modes and affinities, identification of potential biological targets researchgate.netnih.gov |

Identification and Validation of Novel Mechanistic Biological Targets in Basic Science

The biological activities of halogenated organic compounds are well-documented, with many exhibiting antibacterial, antifungal, and antitumor properties. nih.gov While the general antiseptic mechanism of dichlorobenzyl alcohol is thought to involve protein denaturation and possible sodium channel blockade, this is non-specific. rsc.org The unique halogenation pattern of this compound and its derivatives suggests the potential for more specific and novel biological interactions.

Future basic science research should aim to identify specific molecular targets. This can begin with broad phenotypic screening of a library of its derivatives against various cell lines (e.g., cancer cells, bacteria, fungi) to identify "hit" compounds. For these hits, target deconvolution studies can be performed. Computational predictions from molecular docking can guide this process by suggesting potential protein targets. researchgate.netnih.gov

For example, research on other brominated compounds has identified specific enzymes like farnesyltransferase or receptors as potential targets. researchgate.netnih.gov A similar approach could be used here. Once a potential target is identified, validation would involve in vitro assays to confirm inhibition or modulation of the target protein's function, followed by cellular studies to confirm that this target engagement is responsible for the observed biological effect.

Table 4: Potential Biological Target Classes for Derivatives

| Target Class | Rationale for Investigation | Example Validation Method |

|---|---|---|

| Ion Channels | General anesthetic/antiseptic properties of benzyl alcohols suggest ion channel modulation rsc.org | Patch-clamp electrophysiology on cells expressing specific ion channels |

| Kinases/Transferases | Halogenated compounds can act as inhibitors for key signaling enzymes nih.gov | In vitro enzyme activity assays with purified protein |

| G-Protein Coupled Receptors (GPCRs) | Brominated aromatic structures have been shown to be antagonists for specific GPCRs researchgate.net | Cell-based functional assays measuring downstream signaling (e.g., cAMP levels) |

| Bacterial/Fungal Enzymes | Halogenated natural products are a rich source of antimicrobials nih.gov | Minimum Inhibitory Concentration (MIC) assays followed by target-specific enzyme assays |

Integration of Green Chemistry Principles in Synthetic Methodologies

Integrating green chemistry principles across the entire lifecycle of this compound is a crucial overarching goal for future research. chemistryjournals.netnumberanalytics.com This involves a holistic approach that goes beyond simply improving reaction yields.

Key areas of focus include:

Waste Prevention: Designing synthetic routes, such as catalytic hydrogenations, that minimize or eliminate waste, in contrast to stoichiometric reductions. acsgcipr.orgchemistryjournals.net

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. numberanalytics.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol (B145695), or specialized green solvents like propylene carbonate. rsc.orgacs.orgnih.gov This also includes substituting toxic reagents with safer ones, such as using biocatalysts instead of heavy metal catalysts. chemistryjournals.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure, for example, through photocatalysis or biocatalysis, to reduce energy consumption. chemistryjournals.netrsc.org

Use of Catalysis: Prioritizing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. numberanalytics.com This is a central theme in the proposed synthetic and derivatization strategies.

Real-time Analysis for Pollution Prevention: Implementing in-line analytical techniques to monitor reactions in real-time, allowing for better control and prevention of byproduct formation. numberanalytics.com

By systematically applying these principles, the synthesis and derivatization of this compound can be made more sustainable, cost-effective, and environmentally responsible.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-2,3-dichlorobenzyl alcohol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogenation and reduction steps. For example, chlorination of a brominated benzyl precursor followed by reduction using agents like lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) under nitrogen can yield the alcohol . Key variables include stoichiometry (e.g., 4:1 LiAlH4:substrate ratio), reaction time (1–2 hours reflux), and inert atmosphere to prevent oxidation. Post-reduction purification via column chromatography or recrystallization improves purity (>95%) .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., δ ~4.6 ppm for -CHOH in CDCl) .

- FT-IR : Peaks at ~3300 cm (O-H stretch) and 600–800 cm (C-Br/C-Cl stretches) .

- Elemental analysis : Verify %C, %H, and halogen content within ±0.3% of theoretical values .

- HPLC : For purity assessment (e.g., >98% purity with C18 columns and acetonitrile/water gradients) .

Q. What solubility properties are critical for experimental design with this compound?

- Methodological Answer : this compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in aqueous buffers with <1% DMSO to avoid cytotoxicity .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nature of Br and Cl substituents deactivates the benzyl ring, reducing electrophilic substitution but enhancing oxidative stability. Steric hindrance at the 2,3-dichloro positions may limit coupling efficiency in Suzuki-Miyaura reactions. Optimize using Pd catalysts (e.g., Pd(PPh)) with high-temperature conditions (80–100°C) and aryl boronic acids in THF/water mixtures .

Q. What are the key challenges in analyzing degradation products of this compound under acidic/basic conditions?

- Methodological Answer : Under acidic conditions, debromination or dehydrohalogenation may occur, forming dichlorostyrene derivatives. Use LC-MS with electrospray ionization (ESI) to detect low-abundance degradation products. For basic conditions (pH >10), monitor for hydroxylation at the benzyl position via H NMR tracking .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can map electron density and Fukui indices to identify reactive sites. For example, the para position to bromine may show higher electrophilicity for nitration. Validate predictions experimentally using kinetic studies .

Data Contradiction Analysis

Q. Discrepancies in reported melting points: How to resolve inconsistencies?

- Methodological Answer : Variations in melting points (e.g., ±5°C) may arise from impurities or polymorphic forms. Recrystallize the compound from ethanol/water mixtures and compare DSC (Differential Scanning Calorimetry) thermograms with literature. Cross-reference with elemental analysis to confirm purity .

Safety and Handling

Q. What precautions are essential for handling this compound in lab settings?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight, light-resistant containers to prevent halogen loss .

- Reactivity : Avoid strong oxidizers (e.g., KMnO) and acids to prevent exothermic decomposition.

- PPE : Use nitrile gloves, fume hoods, and eye protection. For spills, neutralize with inert adsorbents (vermiculite) .

Method Optimization Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。